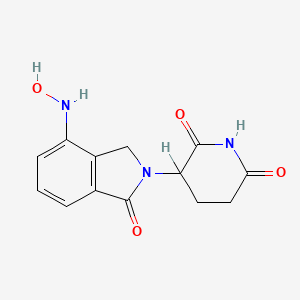
Canagliflozin Furanose Form (Mixture of Anomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canagliflozin Furanose Form (Mixture of Anomers) is a chemical compound with the molecular formula C24H25FO5S and a molecular weight of 444.52 g/mol . It is a derivative of canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus . The furanose form refers to the five-membered ring structure of the sugar moiety in the compound, and the mixture of anomers indicates the presence of both alpha and beta forms of the compound.
Preparation Methods
The preparation of Canagliflozin Furanose Form (Mixture of Anomers) involves synthetic routes that typically include the formation of the furanose ring structure and the introduction of the fluorine atom. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Canagliflozin Furanose Form (Mixture of Anomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Canagliflozin Furanose Form (Mixture of Anomers) has several scientific research applications, including:
Chemistry: Used as a reference material and in the study of carbohydrate chemistry.
Biology: Employed in the investigation of biological pathways involving glucose transport.
Medicine: Studied for its potential therapeutic effects in managing diabetes and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Canagliflozin Furanose Form (Mixture of Anomers) involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
Comparison with Similar Compounds
Canagliflozin Furanose Form (Mixture of Anomers) can be compared with other SGLT2 inhibitors such as dapagliflozin and empagliflozin. While all these compounds share a similar mechanism of action, Canagliflozin Furanose Form (Mixture of Anomers) is unique due to its specific furanose ring structure and the presence of both alpha and beta anomers. This structural uniqueness may influence its pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
Dapagliflozin: Another SGLT2 inhibitor used in the management of type 2 diabetes.
Empagliflozin: An SGLT2 inhibitor with cardiovascular benefits in patients with type 2 diabetes.
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
ZLPSHXQANWMHSC-NHFPKVKZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)

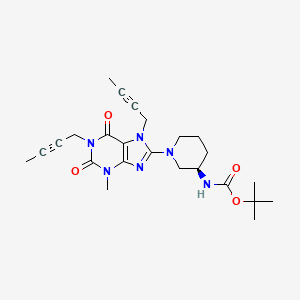

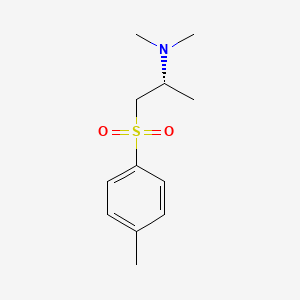



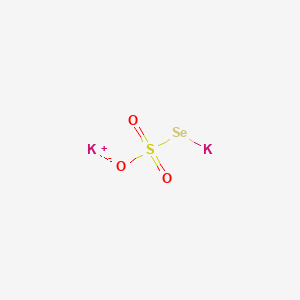
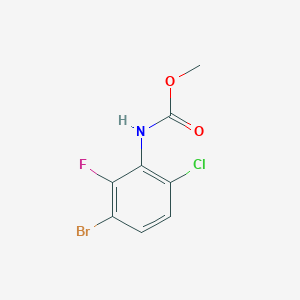
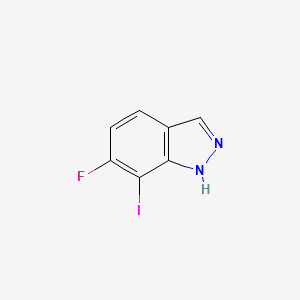
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
